Acetyl bromide-13C2

Quantitative Bioanalysis Isotope Dilution MS Internal Standard

Acetyl bromide-13C2 (CAS 113638-93-0) is a stable isotope-labeled acyl bromide in which both carbon atoms of the acetyl group are replaced with carbon-13 (13C) at 99 atom% isotopic purity. With a molecular formula of 13CH313COBr and a molecular weight of 124.93 g/mol , this compound exhibits a characteristic mass shift of M+2 relative to the unlabeled parent (C2H3BrO, MW 122.95).

Molecular Formula C2H3BrO
Molecular Weight 124.93 g/mol
CAS No. 113638-93-0
Cat. No. B052409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl bromide-13C2
CAS113638-93-0
Molecular FormulaC2H3BrO
Molecular Weight124.93 g/mol
Structural Identifiers
SMILESCC(=O)Br
InChIInChI=1S/C2H3BrO/c1-2(3)4/h1H3/i1+1,2+1
InChIKeyFXXACINHVKSMDR-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl Bromide-13C2 (CAS 113638-93-0) – Doubly 13C-Labeled Acylating Agent for Quantitative MS


Acetyl bromide-13C2 (CAS 113638-93-0) is a stable isotope-labeled acyl bromide in which both carbon atoms of the acetyl group are replaced with carbon-13 (13C) at 99 atom% isotopic purity . With a molecular formula of 13CH313COBr and a molecular weight of 124.93 g/mol , this compound exhibits a characteristic mass shift of M+2 relative to the unlabeled parent (C2H3BrO, MW 122.95) [1]. As a reactive acylating agent, it rapidly hydrolyzes in water to form 13C2-acetic acid and HBr [2]. Its primary utility lies in serving as a precise internal standard or tracer in mass spectrometry-based quantification and mechanistic studies, where the dual 13C labeling provides a unique, baseline-resolved signal distinct from both unlabeled and singly labeled analogs .

Why Unlabeled or Singly Labeled Acetyl Bromide Cannot Substitute for Acetyl Bromide-13C2


The analytical specificity of stable isotope-labeled internal standards in LC-MS/MS workflows hinges on a well-resolved mass shift from the endogenous analyte [1]. Unlabeled acetyl bromide (M+0) and singly 13C-labeled analogs (M+1) fail to provide the distinct mass signature of the M+2 isotopologue required for assays where the natural abundance M+2 signal from the unlabeled compound or isotopic cross-talk from M+1 species may confound quantification [2]. Furthermore, the increased molecular mass of 13C2-acetyl bromide (124.93 g/mol) results in a quantifiable density increase (1.690 g/mL) compared to unlabeled acetyl bromide (1.663 g/mL) and M+1 species (1.677 g/mL), reflecting the physical manifestation of isotopic substitution . Such differences underscore that these compounds are not interchangeable; substituting an unlabeled or singly labeled analog in a validated 13C2-dependent method would compromise assay accuracy, precision, and the ability to resolve analyte from internal standard.

Acetyl Bromide-13C2 – Head-to-Head Quantitative Differentiation from Closest Analogs


Mass Spectrometry: M+2 Mass Shift Enables Unambiguous Analyte Resolution from Endogenous M+0 and M+1 Signals

Acetyl bromide-13C2 provides a mass shift of +2 Da (M+2) relative to unlabeled acetyl bromide (M+0). In contrast, singly 13C-labeled analogs (Acetyl-1-13C bromide, CAS 79385-25-4; Acetyl-2-13C bromide, CAS 74787-38-5) yield only an M+1 shift . In LC-MS/MS quantification, the M+2 signal is completely baseline-resolved from the natural abundance M+2 isotopologue of the unlabeled analyte (~1% relative abundance), whereas an M+1 internal standard may overlap with the natural abundance M+1 peak (~2.2%) of the analyte, leading to cross-talk and systematic bias [1].

Quantitative Bioanalysis Isotope Dilution MS Internal Standard

Isotopic Purity: 99 atom% 13C Ensures Minimal Unlabeled Contamination in Tracer Studies

Acetyl bromide-13C2 is commercially specified at 99 atom% 13C isotopic purity . This is quantitatively equivalent to the purity of the singly labeled analogs (Acetyl-1-13C bromide: 99 atom% ; Acetyl-2-13C bromide: 99 atom% ), but the presence of two 13C atoms amplifies the mass spectral distinction. A 99 atom% specification ensures that <1% of the molecules are unlabeled, reducing background noise in tracer experiments. In comparative terms, some custom-synthesized singly labeled acetyl bromides may achieve only 98.5 atom% , which would introduce higher baseline contamination.

Metabolic Flux Analysis Stable Isotope Tracing Quantitative NMR

Physical Property: 1.6% Higher Density vs. Unlabeled Acetyl Bromide Reflects Increased Molar Mass

The density of acetyl bromide-13C2 is 1.690 g/mL at 25°C , which is 1.6% greater than unlabeled acetyl bromide (1.663 g/mL at 25°C) and 0.8% greater than singly 13C-labeled acetyl bromide (1.677 g/mL at 25°C) . This quantifiable difference arises from the increased molecular weight due to the presence of two 13C atoms. While the density is not a direct performance metric, it serves as a critical quality control parameter for verifying isotopic enrichment and can impact volumetric dispensing accuracy in automated high-throughput screening platforms.

Sample Preparation Liquid Handling Automated Synthesis

Reactivity Profile: Identical Acylating Potency to Unlabeled Analog, Validated by Boiling Point

The boiling point of acetyl bromide-13C2 is 75-77°C , which is identical to that of unlabeled acetyl bromide (75-77°C) [1] and singly labeled versions (75-77°C) . This equivalence confirms that the 13C isotopic substitution does not alter the intermolecular forces governing volatility. Consequently, the compound undergoes the same rapid hydrolysis and acylation reactions as the native molecule, with no measurable secondary kinetic isotope effect that would confound its use as a tracer or internal standard. This property is critical: it ensures that in any chemical derivatization or metabolic incorporation step, the labeled compound behaves exactly like the analyte it is intended to quantify.

Organic Synthesis Derivatization Kinetic Isotope Effect

Key Scientific and Industrial Applications Enabled by Acetyl Bromide-13C2


Quantitative LC-MS/MS Bioanalysis of Acetylated Metabolites or Drug Conjugates

Utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous acetylated compounds (e.g., acetyl-CoA, N-acetyl amino acids) or drug metabolites in biological matrices. The M+2 mass shift of acetyl bromide-13C2 allows it to serve as a derivatization reagent to create a labeled standard that is chromatographically co-eluting but mass spectrometrically distinct, enabling isotope dilution mass spectrometry for absolute quantification [1].

Metabolic Flux Analysis and Tracer Studies in Cellular Systems

Employed as a 13C2-labeled precursor to trace the incorporation and fate of acetyl groups in central carbon metabolism. The dual 13C label ensures that the resulting mass isotopomer distribution can be unambiguously tracked by GC-MS or LC-MS, distinguishing it from natural abundance 13C and providing high-confidence flux calculations in pathways such as fatty acid synthesis or protein acetylation [2].

Mechanistic Probing in Organic and Organometallic Synthesis

Used as a site-specific 13C-labeled acetylating agent to elucidate reaction mechanisms. By analyzing the 13C NMR or MS signature of products derived from acetyl bromide-13C2, researchers can definitively determine regioselectivity, stereochemical outcomes, and the fate of the acetyl group in complex transformations, including C-H activation and cross-coupling reactions .

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